4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a methanesulfonyl pentyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid typically involves the following steps:
Formation of the Pentyl Ether: The initial step involves the reaction of 4-hydroxybenzoic acid with 5-bromopentanol under basic conditions to form the pentyl ether intermediate.
Methanesulfonylation: The pentyl ether intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[5-(Methanesulfonyl)pentyl]oxy}phenol: Similar structure but with a phenol group instead of a carboxylic acid.
4-{[5-(Methanesulfonyl)pentyl]oxy}aniline: Contains an aniline group instead of a carboxylic acid.
Uniqueness
4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid is unique due to the presence of both a methanesulfonyl group and a benzoic acid moiety
Properties
CAS No. |
90183-99-6 |
---|---|
Molecular Formula |
C13H18O5S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
4-(5-methylsulfonylpentoxy)benzoic acid |
InChI |
InChI=1S/C13H18O5S/c1-19(16,17)10-4-2-3-9-18-12-7-5-11(6-8-12)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) |
InChI Key |
JIYXYPJOCPXTMO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.